
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a hydroxy group, and two phenylthio groups attached to a butan-2-yl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butan-2-yl backbone: This can be achieved through aldol condensation or Michael addition reactions.
Introduction of the phenylthio groups: This step involves the nucleophilic substitution of appropriate leaving groups with thiophenol under basic conditions.
Carbamate formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Thiophenol, NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of new thioether derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy and phenylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate
- Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfinyl)butan-2-yl)carbamate
Uniqueness
Benzyl ((2R,3S)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate is unique due to the presence of two phenylthio groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with only one phenylthio group or other substituents.
Eigenschaften
Molekularformel |
C24H25NO3S2 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
benzyl N-[(2R,3S)-3-hydroxy-1,4-bis(phenylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C24H25NO3S2/c26-23(18-30-21-14-8-3-9-15-21)22(17-29-20-12-6-2-7-13-20)25-24(27)28-16-19-10-4-1-5-11-19/h1-15,22-23,26H,16-18H2,(H,25,27)/t22-,23+/m0/s1 |
InChI-Schlüssel |
TWKMAQOKJLXLNU-XZOQPEGZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CSC3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CSC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


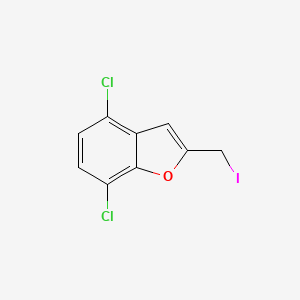
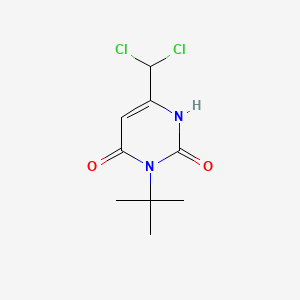

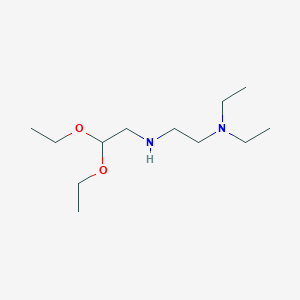
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
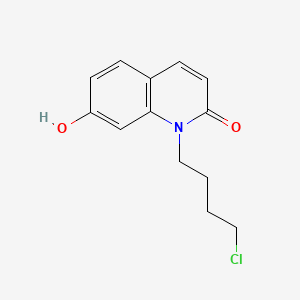
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

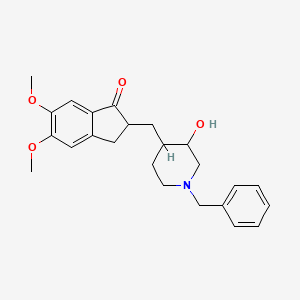
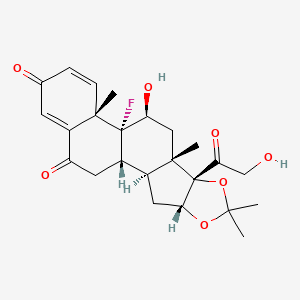
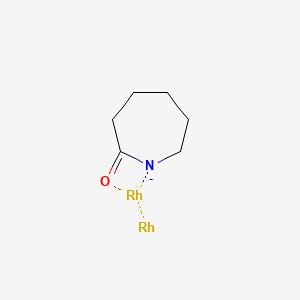
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)
